molecular formula C18H16N4O B2757486 1-([2,3'-Bipyridin]-4-ylmethyl)-3-phenylurea CAS No. 2034407-34-4

1-([2,3'-Bipyridin]-4-ylmethyl)-3-phenylurea

Cat. No.: B2757486
CAS No.: 2034407-34-4
M. Wt: 304.353
InChI Key: LZGVAXDJXVMNIO-UHFFFAOYSA-N
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Description

1-([2,3’-Bipyridin]-4-ylmethyl)-3-phenylurea is an organic compound that features a bipyridine moiety linked to a phenylurea structure. Bipyridine derivatives are known for their versatile applications in coordination chemistry, catalysis, and material science due to their ability to form stable complexes with metal ions . The phenylurea component adds further chemical diversity, making this compound of interest in various scientific fields.

Mechanism of Action

Target of Action

It’s worth noting that bipyridines, a family of organic compounds consisting of two pyridyl rings, are known to form complexes with most transition metal ions . These complexes have distinctive optical properties and are of broad academic interest .

Mode of Action

Generally, at the molecular level, there needs to be an interaction between the molecule of the substance and a receptor or an enzyme that responds to the interaction with the substance . The interaction can be considered as something like a lock and key mechanism, where the molecular target has a binding site (the “lock”), and part of the substance molecule (the “key”) needs to fit into that site and successfully bind to it in order to trigger a response .

Biochemical Pathways

Biochemical pathways provide an overview of the chemical reactions of cells in various species and organs . The compound, depending on its specific targets and mode of action, could potentially influence one or more of these pathways.

Pharmacokinetics

Pharmacokinetics is based on the analysis of drug concentrations and involves a complex chain of events linking the administered dose to the observed response .

Result of Action

A related compound, (s)-1-((2′,6-bis(difluoromethyl)-[2,4′-bipyridin]-5-yl)oxy)-2,4-dimethylpentan-2-amine (bms-986176/lx-9211), was identified as a highly selective, cns penetrant, potent aak1 inhibitor . This suggests that compounds with similar structures could potentially have significant molecular and cellular effects.

Action Environment

Environmental conditions can significantly impact the effectiveness of many chemical compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-([2,3’-Bipyridin]-4-ylmethyl)-3-phenylurea typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale coupling reactions using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product isolation can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-([2,3’-Bipyridin]-4-ylmethyl)-3-phenylurea undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of bipyridine N-oxide derivatives.

    Reduction: Formation of reduced bipyridine derivatives.

    Substitution: Formation of substituted phenylurea derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-([2,3’-Bipyridin]-4-ylmethyl)-3-phenylurea is unique due to the combination of the bipyridine and phenylurea moieties, which confer both metal-chelating and biological activity. This dual functionality makes it a versatile compound for various applications in chemistry, biology, and materials science.

Properties

IUPAC Name

1-phenyl-3-[(2-pyridin-3-ylpyridin-4-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O/c23-18(22-16-6-2-1-3-7-16)21-12-14-8-10-20-17(11-14)15-5-4-9-19-13-15/h1-11,13H,12H2,(H2,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZGVAXDJXVMNIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)NCC2=CC(=NC=C2)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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